2-Bromo-5-ethylbenzo[d]oxazole
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Overview
Description
2-Bromo-5-ethylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-ethylbenzo[d]oxazole typically involves the cyclization of 2-aminophenol with an appropriate brominated precursor. One common method is the reaction of 2-aminophenol with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or copper may be employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-ethylbenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The benzoxazole ring can be reduced to form benzoxazolines or benzoxazolidines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of 2-substituted benzoxazoles.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of benzoxazolines or benzoxazolidines.
Scientific Research Applications
2-Bromo-5-ethylbenzo[d]oxazole has several applications in scientific research, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: Acts as an intermediate in the synthesis of more complex heterocyclic compounds
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethylbenzo[d]oxazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and ethyl group can enhance its binding affinity and specificity. In material science, its electronic properties can be exploited to improve the performance of organic semiconductors .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Comparison
2-Bromo-5-ethylbenzo[d]oxazole is unique due to the presence of both a bromine atom and an ethyl group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological profiles and electronic properties, making it suitable for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C9H8BrNO |
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Molecular Weight |
226.07 g/mol |
IUPAC Name |
2-bromo-5-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNO/c1-2-6-3-4-8-7(5-6)11-9(10)12-8/h3-5H,2H2,1H3 |
InChI Key |
WQZXMGNSQFUOIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)Br |
Origin of Product |
United States |
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